8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines bromine, chlorine, and phenoxy groups with a purine backbone
Properties
CAS No. |
228247-61-8 |
|---|---|
Molecular Formula |
C15H14BrClN4O3 |
Molecular Weight |
413.65 g/mol |
IUPAC Name |
8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H14BrClN4O3/c1-19-12-11(13(22)20(2)15(19)23)21(14(16)18-12)7-8-24-10-5-3-9(17)4-6-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
YYVDFFXARRSGKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the bromine and chlorophenoxyethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-bromo-7-(2-(2-chloroethoxy)ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Shares a similar purine backbone but with different substituents.
8-bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Another related compound with variations in the side chains.
Uniqueness
The uniqueness of 8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione , with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula :
- Molecular Weight : 413.65 g/mol
- CAS Number : 228247-61-8
Structural Representation
The compound features a purine backbone with a bromo and chlorophenoxy substituent, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or phosphatases, which play pivotal roles in cancer and inflammatory processes.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines:
Case Study: HeLa Cells
A study conducted on HeLa cells indicated that treatment with this compound resulted in significant apoptosis induction. The mechanism was linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vivo models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed in tissues, with a preference for liver and kidney.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine.
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits potent biological activity, care must be taken regarding dosage to minimize potential side effects. Studies have reported mild hepatotoxicity at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
